(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 4-fluoro-2-(trifluoromethyl)aniline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, condensation, and nitrile formation, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of specialty chemicals, agrochemicals, or materials science. Its unique properties could be harnessed for specific industrial processes or products.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile depends on its interaction with molecular targets. For example, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include other sulfonyl and nitrile-containing molecules, such as:
- (2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- (2Z)-2-(4-bromobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-fluoro-2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF4N2O2S/c17-10-1-4-12(5-2-10)26(24,25)13(8-22)9-23-15-6-3-11(18)7-14(15)16(19,20)21/h1-7,9,23H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYNKLIRPQXQRM-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=C(C=C(C=C2)F)C(F)(F)F)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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